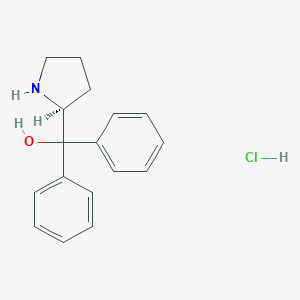

(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride

Descripción general

Descripción

(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride is a chiral compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the asymmetric reduction of prochiral ketones using chiral catalysts derived from proline . Another approach is the hydrogen-mediated debenzylation of commercially available N-benzylpyrrolidine-3-ol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale asymmetric synthesis using chiral catalysts to ensure high enantioselectivity. The use of efficient catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Synthesis and Mechanism of Action

DPPM is synthesized through asymmetric synthesis methods that ensure high enantioselectivity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The stereochemistry of DPPM is crucial for its biological activity, particularly in modulating interactions with neurotransmitter systems and enzymes involved in various biological pathways .

Organocatalysis

DPPM is recognized as a bifunctional organocatalyst, facilitating various reactions:

- It reacts with catecholborane to form spiroborate esters, which are effective catalysts for synthesizing enantiopure alcohols through borane reduction of ketones.

- The in situ catalyst generated from DPPM and borane-diethylaniline efficiently catalyzes the enantioselective reduction of 2′-fluoroacetophenone.

- Functionalized mesoporous silica (SBA-15) with DPPM catalyzes the addition of diethylzinc to benzaldehyde, yielding (S)-1-phenyl-propanol .

Medicinal Chemistry

DPPM has been investigated for its potential therapeutic effects:

- It exhibits interactions with specific molecular targets, making it relevant in the treatment of neurological disorders.

- Studies have focused on its enzyme inhibition capabilities, which could lead to advancements in pharmacological therapies for mental health disorders .

Comparative Analysis with Related Compounds

The following table compares DPPM with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diphenylprolinol | Contains pyrrolidine ring | Acts as norepinephrine-dopamine reuptake inhibitor |

| 2-Diphenylmethylpyrrolidine | Similar core structure | Used in cognitive enhancement studies |

| Desoxypipradrol | Similar nitrogen structure | Known for stimulant properties |

| Prolinol | Simpler derivative | Utilized in asymmetric synthesis techniques |

Case Studies and Research Findings

- Enantioselective Catalysis : A study demonstrated that DPPM can enhance the selectivity of reactions involving ketones, showcasing its utility in producing high-purity chiral products .

- Neuropharmacology : Research indicated that DPPM's binding affinity to certain receptors could lead to new treatments for conditions like anxiety and depression by modulating neurotransmitter activity .

- Synthetic Methodologies : DPPM has been employed in various synthetic pathways, including the preparation of oxazaborolidines for asymmetric reductions, highlighting its versatility as a synthetic intermediate .

Mecanismo De Acción

The mechanism of action of (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various pharmacological effects .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.

Prolinol: A related compound with similar structural features but different pharmacological properties.

Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting distinct biological profiles.

Uniqueness

(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and the presence of diphenyl groups, which contribute to its distinct biological activities and chemical reactivity. Its ability to serve as a versatile chiral building block further distinguishes it from other similar compounds .

Actividad Biológica

(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with two phenyl groups and a hydroxymethyl group. Its molecular formula is CHClN, and it has a molar mass of approximately 283.82 g/mol. The compound's structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to neurotransmitter regulation and lipid metabolism.

- Receptor Modulation : It could act as a modulator for neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

- Antimicrobial Activity : Preliminary studies indicate possible antibacterial and antifungal properties, which are common in pyrrolidine derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of various pyrrolidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against several bacterial strains are summarized in the table below:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4.5 |

| This compound | Escherichia coli | 5.0 |

| This compound | Pseudomonas aeruginosa | 6.0 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Case Studies

- Study on Neuroprotective Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotective effects in models of neurodegenerative diseases. Behavioral assessments indicated improved cognitive function, likely due to enhanced cholinergic activity.

- Metabolic Impact Study : Another investigation focused on the compound's influence on lipid metabolism. Results showed that it significantly reduced serum cholesterol levels in hyperlipidemic rats, suggesting potential utility in managing dyslipidemia.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good oral bioavailability due to its lipophilic nature. It is absorbed effectively through the gastrointestinal tract and distributed widely across tissues.

In toxicological assessments, no significant adverse effects were observed at therapeutic doses, although further studies are required to establish long-term safety profiles.

Propiedades

IUPAC Name |

diphenyl-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSYRXOJSOXZPT-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345192 | |

| Record name | (2S)-αlpha,αlpha-Diphenyl-2-pyrrolidinemethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148719-90-8 | |

| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148719908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-αlpha,αlpha-Diphenyl-2-pyrrolidinemethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446PL4A4AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.